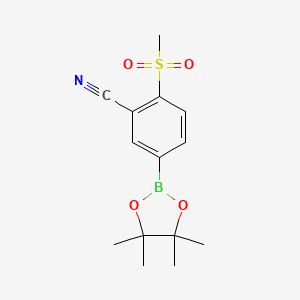

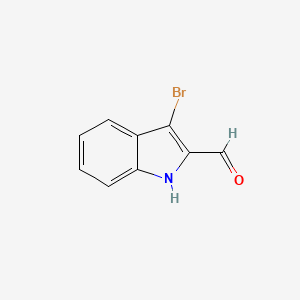

3-bromo-1H-indole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-1H-indole-2-carbaldehyde is a derivative of indole-3-carbaldehyde (I3A), which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

The molecular formula of this compound is CHBrNO. It has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 385.2±22.0 °C at 760 mmHg, and a flash point of 186.8±22.3 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

3-bromo-1H-indole-2-carbaldehyde derivatives have been studied for their intermolecular interactions and crystal structure. For instance, 5-bromo-1H-indole-3-carbaldehyde derivatives have shown significant intermolecular connections, contributing to the understanding of their molecular structure and interactions. These studies are crucial in fields like crystallography and molecular chemistry, where understanding the structure-property relationship is essential (Barakat et al., 2017).

Synthesis and Characterization

Various derivatives of this compound have been synthesized and characterized using different methods. For example, the synthesis of compounds like 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges highlights the potential of these compounds in natural product chemistry and drug discovery (McKay et al., 2002).

Computational and Spectroscopic Analysis

In-depth computational and spectroscopic analyses of this compound derivatives have been conducted to understand their electronic properties and molecular behavior. Such analyses are vital in the development of new materials and in the pharmaceutical industry (Fatima et al., 2022).

Green and Sustainable Chemistry

Research has also focused on the green and sustainable synthesis of derivatives of this compound. For example, studies on indole-3-carbaldehyde have explored environmentally friendly synthesis methods, which are important in reducing the environmental impact of chemical synthesis (Madan, 2020).

Catalytic Applications

The compound has been used in various catalytic applications, such as in the synthesis of indolo[2,3-b]quinolines using N-bromosuccinimide as a catalyst. This demonstrates its role in facilitating complex chemical reactions, which is crucial in synthetic chemistry (Ghorbani-Vaghei & Malaekehpoor, 2012).

Antibacterial Activities

Some derivatives of this compound have been explored for their antibacterial activities. Research in this area contributes to the development of new antibiotics and understanding the mechanism of action of these compounds (Carrasco et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

1H-Indole-3-carbaldehyde and its derivatives have been highlighted for their role in sustainable multicomponent reactions . Their applications in the synthesis of active molecules and biologically active structures suggest potential for further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propriétés

IUPAC Name |

3-bromo-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNPOMFNPNCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)

![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)

![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)

![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)